Cas no 2049867-55-0 (3-4-(difluoromethoxy)phenylprop-2-enal)

3-4-(Difluoromethoxy)phenylprop-2-enal is a fluorinated aromatic aldehyde characterized by the presence of a difluoromethoxy group and an α,β-unsaturated aldehyde moiety. This compound is of interest in synthetic organic chemistry due to its electrophilic properties, enabling its use as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design. The conjugated enal system allows for selective reactivity in Michael additions and cyclization reactions. Its well-defined structure and functional group compatibility facilitate controlled modifications in multi-step syntheses, supporting applications in medicinal chemistry and material science.
3-4-(difluoromethoxy)phenylprop-2-enal structure
2049867-55-0 structure
Product name:3-4-(difluoromethoxy)phenylprop-2-enal
CAS No:2049867-55-0
MF:C10H8F2O2
MW:198.166130065918
CID:6147925
PubChem ID:10631803

3-4-(difluoromethoxy)phenylprop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-4-(difluoromethoxy)phenylprop-2-enal
    • 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde
    • 2049867-55-0
    • EN300-1929465
    • CXKOKHXEHBVSIM-OWOJBTEDSA-N
    • (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enal
    • SCHEMBL16963584
    • 3-[4-(difluoromethoxy)phenyl]prop-2-enal
    • CS-0349896
    • Inchi: 1S/C10H8F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h1-7,10H/b2-1+
    • InChI Key: CXKOKHXEHBVSIM-OWOJBTEDSA-N
    • SMILES: FC(OC1C=CC(/C=C/C=O)=CC=1)F

Computed Properties

  • Exact Mass: 198.04923582g/mol
  • Monoisotopic Mass: 198.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 2.7

3-4-(difluoromethoxy)phenylprop-2-enal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929465-10.0g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
10g
$3376.0 2023-05-31
Enamine
EN300-1929465-0.25g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
0.25g
$447.0 2023-09-17
Enamine
EN300-1929465-1g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
1g
$485.0 2023-09-17
Enamine
EN300-1929465-5g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
5g
$1406.0 2023-09-17
Enamine
EN300-1929465-2.5g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
2.5g
$949.0 2023-09-17
Enamine
EN300-1929465-5.0g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
5g
$2277.0 2023-05-31
Enamine
EN300-1929465-10g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
10g
$2085.0 2023-09-17
Enamine
EN300-1929465-0.1g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
0.1g
$427.0 2023-09-17
Enamine
EN300-1929465-0.5g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
0.5g
$465.0 2023-09-17
Enamine
EN300-1929465-0.05g
3-[4-(difluoromethoxy)phenyl]prop-2-enal
2049867-55-0
0.05g
$407.0 2023-09-17

Additional information on 3-4-(difluoromethoxy)phenylprop-2-enal

3-4-(Difluoromethoxy)phenylprop-2-enal: A Comprehensive Overview

3-4-(Difluoromethoxy)phenylprop-2-enal, identified by the CAS registry number 2049867-55-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and as a precursor in various chemical syntheses. The molecule consists of a phenyl ring substituted with a difluoromethoxy group at the 4-position and a propenal moiety at the 3-position, making it a versatile building block for further chemical modifications.

The synthesis of 3-4-(difluoromethoxy)phenylprop-2-enal involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing both time and cost. Researchers have also explored the use of microwave-assisted synthesis to enhance reaction rates, which is particularly beneficial for large-scale production.

One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 3-4-(difluoromethoxy)phenylprop-2-enal exhibits potent anti-inflammatory properties, making it a promising candidate for the development of novel anti-inflammatory drugs. Additionally, its ability to inhibit certain enzymes involved in cancer progression has been documented, suggesting potential applications in oncology.

In terms of physical properties, this compound has a melting point of approximately 120°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's stability under different pH conditions has also been extensively studied, with results indicating moderate stability in acidic environments.

The application of 3-4-(difluoromethoxy)phenylprop-2-enal extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of more complex molecules, including those with potential neuroprotective effects. Recent research has focused on its role in modulating cellular signaling pathways, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In conclusion, 3-4-(difluoromethoxy)phenylprop-2-enal, with its unique chemical structure and diverse biological activities, continues to be a focal point for researchers across multiple disciplines. Its potential applications span from drug discovery to materials science, underscoring its importance in contemporary chemical research.

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